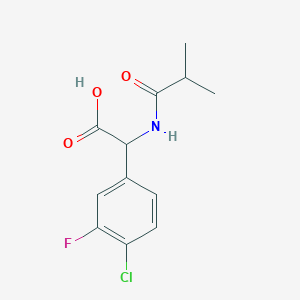![molecular formula C18H23N3O3 B6663911 2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid](/img/structure/B6663911.png)
2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid is a complex organic compound that features a pyrazole ring, a benzoyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the butanoic acid moiety through esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid involves its interaction with specific molecular targets. The pyrazole ring and benzoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]propanoic acid
- 2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]pentanoic acid
Uniqueness
2-Ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-ethyl-2-[[[2-(pyrazol-1-ylmethyl)benzoyl]amino]methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-18(4-2,17(23)24)13-19-16(22)15-9-6-5-8-14(15)12-21-11-7-10-20-21/h5-11H,3-4,12-13H2,1-2H3,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKCLKWYZQBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=CC=CC=C1CN2C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663831.png)
![3-[[2-(4-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663847.png)
![3-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663851.png)
![3-(3,5-Dichlorophenyl)-2-[(2-ethylsulfonylacetyl)amino]propanoic acid](/img/structure/B6663857.png)
![3-(3,5-Dichlorophenyl)-2-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]propanoic acid](/img/structure/B6663862.png)
![2-[[[2-(4-Cyano-2-methoxyphenoxy)acetyl]amino]methyl]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B6663864.png)
![2-[(2-methoxyphenyl)methyl]-3-[[2-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)acetyl]amino]propanoic acid](/img/structure/B6663872.png)
![2-[(2-Methoxyphenyl)methyl]-3-[(5-sulfamoylthiophene-3-carbonyl)amino]propanoic acid](/img/structure/B6663886.png)
![2-[[[2-(Furan-2-ylmethylcarbamoylamino)acetyl]amino]methyl]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B6663891.png)
![2-ethyl-2-[[(5-fluoro-1H-indole-2-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663901.png)
![2-[[(2-Ethoxypyridine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6663904.png)
![2-(4-Chloro-3-fluorophenyl)-2-[[1-(2,2-dimethylpropanoyl)piperidine-3-carbonyl]amino]acetic acid](/img/structure/B6663916.png)

![2-Ethyl-2-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6663927.png)
